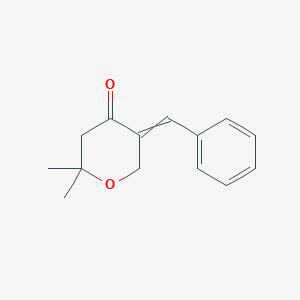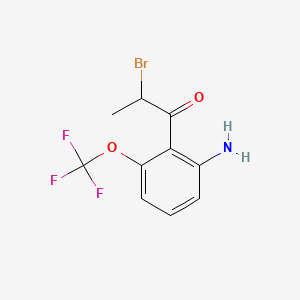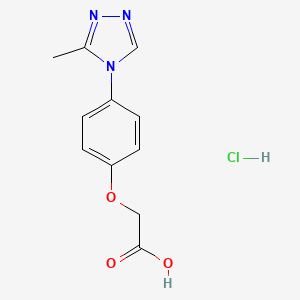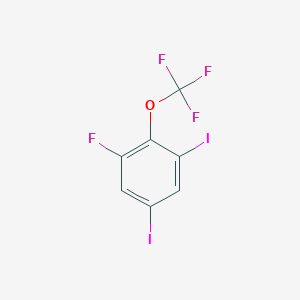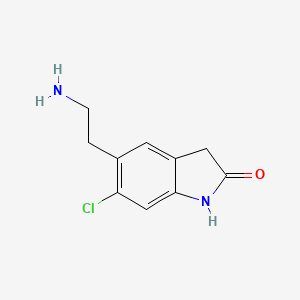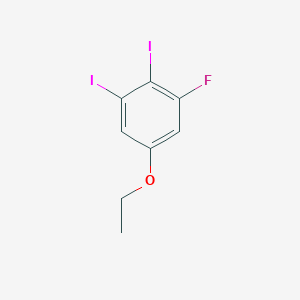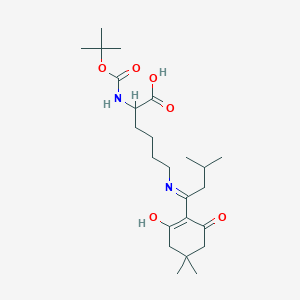
Boc-Lys(Mtt)-OH.DCHA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-Lys(Mtt)-OH.DCHA, also known as N-alpha-(t-Butoxycarbonyl)-N-epsilon-(4-methyltrityl)-L-lysine dicyclohexylamine salt, is a derivative of lysine. It is commonly used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process. The compound is particularly valuable in solid-phase peptide synthesis, where it helps in the selective deprotection of specific amino acid residues .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Lys(Mtt)-OH.DCHA involves the protection of the lysine amino group with a tert-butyloxycarbonyl (Boc) group and the epsilon-amino group with a 4-methyltrityl (Mtt) group. The process typically starts with the lysine amino acid, which undergoes a series of protection and deprotection steps. The Boc group is introduced using Boc anhydride in the presence of a base, while the Mtt group is added using 4-methyltrityl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle multiple reactions simultaneously. The use of high-purity reagents and solvents ensures the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Boc-Lys(Mtt)-OH.DCHA undergoes various chemical reactions, including:
Deprotection Reactions: The Boc and Mtt groups can be selectively removed under specific conditions.
Substitution Reactions: The compound can participate in substitution reactions where the protective groups are replaced with other functional groups.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for Boc deprotection.
Dichloromethane (DCM): Solvent for Mtt deprotection.
Bases: Such as triethylamine, used in the initial protection steps.
Major Products Formed
The major products formed from these reactions include the deprotected lysine derivative and various intermediate compounds depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
Boc-Lys(Mtt)-OH.DCHA has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and the development of peptide-based drugs.
Medicine: Used in the synthesis of therapeutic peptides and as a building block for drug development.
Industry: Applied in the production of peptide-based materials and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of Boc-Lys(Mtt)-OH.DCHA involves the selective protection of the lysine amino groups, which prevents unwanted side reactions during peptide synthesis. The Boc group protects the alpha-amino group, while the Mtt group protects the epsilon-amino group. These protective groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of peptides .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-Lys-OH: Another lysine derivative with a Boc protective group but without the Mtt group.
Fmoc-Lys(Mtt)-OH: Similar to Boc-Lys(Mtt)-OH.DCHA but with a fluorenylmethyloxycarbonyl (Fmoc) group instead of Boc.
Uniqueness
This compound is unique due to its dual protective groups, which provide greater control over the synthesis process. The combination of Boc and Mtt groups allows for selective deprotection, making it highly valuable in complex peptide synthesis .
Eigenschaften
Molekularformel |
C24H40N2O6 |
|---|---|
Molekulargewicht |
452.6 g/mol |
IUPAC-Name |
6-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C24H40N2O6/c1-15(2)12-17(20-18(27)13-24(6,7)14-19(20)28)25-11-9-8-10-16(21(29)30)26-22(31)32-23(3,4)5/h15-16,27H,8-14H2,1-7H3,(H,26,31)(H,29,30) |
InChI-Schlüssel |
IOJNRXWJRREUMO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(=NCCCCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


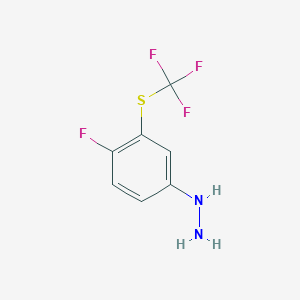

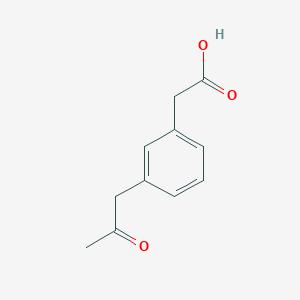
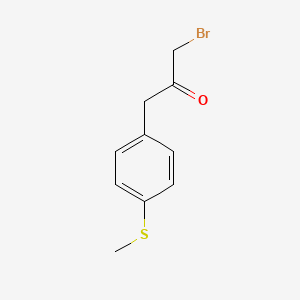
![[2-Chloro-6-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14057861.png)

